molecular formula C21H15ClN4O3 B4080269 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B4080269
M. Wt: 406.8 g/mol
InChI Key: LMGQCLUYKUPFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.

Mechanism of Action

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide inhibits PARP enzymes by binding to their catalytic domain. This binding prevents the PARP enzyme from repairing DNA damage, leading to the accumulation of DNA damage and cell death.
Biochemical and physiological effects:
The inhibition of PARP enzymes by 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide has several biochemical and physiological effects. It leads to the accumulation of DNA damage, which triggers cell death in cancer cells. It also affects the immune system by inducing immunogenic cell death, which stimulates an immune response against cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide in lab experiments are that it is a potent and specific inhibitor of PARP enzymes, making it a valuable tool for studying DNA repair and cell death. However, its limitations include its toxicity and the potential for off-target effects.

Future Directions

There are several future directions for the use of 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide in scientific research. One direction is the development of new PARP inhibitors with improved specificity and reduced toxicity. Another direction is the combination of PARP inhibitors with other cancer therapies to enhance their effectiveness. Additionally, the use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is an area of active research.
Conclusion:
In conclusion, 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is a valuable tool for studying DNA repair and cell death in cancer cells. Its potent inhibition of PARP enzymes has several biochemical and physiological effects, including the induction of immunogenic cell death. While it has limitations, its use in scientific research has several future directions, including the development of new PARP inhibitors and the combination with other cancer therapies.

Scientific Research Applications

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is widely used in scientific research as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition can lead to cell death in cancer cells. Therefore, 2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide is used in cancer research to study the role of PARP enzymes in DNA repair and cell death.

properties

IUPAC Name

2-chloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3/c1-13-8-9-25-12-19(24-20(25)10-13)14-2-4-15(5-3-14)23-21(27)17-7-6-16(26(28)29)11-18(17)22/h2-12H,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGQCLUYKUPFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.